molecular formula C12H11NO4 B11196548 3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione

3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione

Cat. No.: B11196548
M. Wt: 233.22 g/mol
InChI Key: IZMRUCVGWBCEBD-UHFFFAOYSA-N
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Description

3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione is a complex organic compound that features a pyran ring fused with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione typically involves the condensation of 2-furylmethylamine with a suitable pyran-2,4-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-furylmethyl)amino]propanoate
  • 8-((2-Furylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

3-{[(2-Furylmethyl)amino]methylene}-6-methylpyran-2,4-dione is unique due to its specific combination of a pyran ring with a furan moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-(furan-2-ylmethyliminomethyl)-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C12H11NO4/c1-8-5-11(14)10(12(15)17-8)7-13-6-9-3-2-4-16-9/h2-5,7,14H,6H2,1H3

InChI Key

IZMRUCVGWBCEBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NCC2=CC=CO2)O

Origin of Product

United States

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